An In-depth Technical Guide to Boc-4-[bis(2-chloroethyl)amino]-L-phenylalanine
An In-depth Technical Guide to Boc-4-[bis(2-chloroethyl)amino]-L-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Boc-4-[bis(2-chloroethyl)amino]-L-phenylalanine, the N-tert-butyloxycarbonyl (Boc) protected form of the alkylating agent Melphalan. Melphalan is a crucial chemotherapeutic agent, and its Boc-protected precursor is a vital intermediate in the synthesis of prodrugs and targeted delivery systems. This document delves into the chemical properties, synthesis, handling, and potential applications of this compound, offering field-proven insights and detailed protocols for researchers in drug development and medicinal chemistry. While a complete, publicly available datasheet for this specific intermediate is scarce, this guide synthesizes data from its deprotected form, Melphalan, and analogous Boc-protected amino acids to provide a robust scientific resource.
Introduction: The Strategic Importance of a Protected Warhead
4-[Bis(2-chloroethyl)amino]-L-phenylalanine, commonly known as Melphalan, is a nitrogen mustard derivative with potent alkylating activity, leading to its widespread use in cancer chemotherapy.[1] Its mechanism of action involves the formation of highly reactive aziridinium ions that cross-link DNA, ultimately inducing apoptosis in rapidly dividing cancer cells.[2][3] However, the high reactivity of Melphalan also contributes to its systemic toxicity and limited stability.[4][5]
The introduction of a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group of Melphalan yields Boc-4-[bis(2-chloroethyl)amino]-L-phenylalanine. This strategic chemical modification serves several critical purposes in drug development:
-
Facilitating Peptide Synthesis: The Boc group is a cornerstone of peptide synthesis, preventing the nucleophilic α-amino group from participating in unwanted side reactions during peptide coupling.[6] This allows for the incorporation of the cytotoxic "warhead" into peptide sequences designed to target specific receptors or tissues.
-
Enabling Prodrug Strategies: The Boc-protected compound can act as a prodrug, which may exhibit altered solubility and stability profiles compared to the parent drug. The Boc group can be designed to be cleaved under specific physiological conditions, leading to the localized release of active Melphalan.
-
Improving Handling and Stability: The Boc group can enhance the stability of the molecule during storage and formulation by preventing intramolecular reactions.[7]
This guide will provide a detailed exploration of the chemical and physical properties of this important intermediate, offering a foundation for its effective use in research and development.
Physicochemical Properties
Structure and Nomenclature
-
Chemical Name: (2S)-2-[(tert-butoxycarbonyl)amino]-3-{4-[bis(2-chloroethyl)amino]phenyl}propanoic acid
-
Synonyms: Boc-L-Melphalan, N-Boc-Melphalan
-
Molecular Formula: C₁₈H₂₆Cl₂N₂O₄
-
Molecular Weight: 405.32 g/mol
Predicted and Inferred Properties
The following table summarizes the predicted and inferred physicochemical properties.
| Property | Value/Description | Rationale/Source |
| Appearance | Expected to be a white to off-white solid. | Based on similar Boc-protected amino acids and Melphalan.[8][9] |
| Melting Point | Not available. Likely to be a defined melting point, potentially with decomposition. | Requires experimental determination. |
| Solubility | Predicted to be soluble in a range of organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, and Dimethylformamide (DMF). Limited solubility in water. | The Boc group generally increases solubility in organic solvents.[10] Melphalan itself is practically insoluble in water.[9][11] |
| Optical Rotation | Expected to be levorotatory. | The L-configuration of the phenylalanine backbone dictates the chirality. The specific rotation requires experimental measurement. |
Synthesis and Purification
A definitive, step-by-step protocol for the synthesis of Boc-4-[bis(2-chloroethyl)amino]-L-phenylalanine is not explicitly published. However, a logical synthetic route can be devised based on the well-established synthesis of Melphalan and standard Boc-protection methodologies.[6][11][12]
Retrosynthetic Analysis
A plausible retrosynthetic pathway involves the Boc protection of commercially available Melphalan or the introduction of the bis(2-chloroethyl)amino group onto a Boc-protected L-phenylalanine derivative.
Caption: Retrosynthetic analysis of Boc-4-[bis(2-chloroethyl)amino]-L-phenylalanine.
Proposed Synthetic Protocol: Boc Protection of Melphalan
This protocol is a generalized procedure and may require optimization.
Materials:
-
Melphalan
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃) or Triethylamine (TEA)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolution: Suspend Melphalan (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.
-
Basification: Add sodium bicarbonate (2.0 eq) to the suspension and stir until a clear solution is obtained.
-
Boc Protection: Cool the reaction mixture to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (1.1 eq) portion-wise while stirring vigorously.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the 1,4-dioxane.
-
Dilute the remaining aqueous solution with water and wash with ethyl ether to remove any unreacted Boc₂O.
-
Acidify the aqueous layer to pH 2-3 with cold 1 N HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure Boc-4-[bis(2-chloroethyl)amino]-L-phenylalanine.
Spectroscopic Characterization
Specific spectroscopic data for the title compound is not widely available. The following are expected characteristic signals based on the structure and data from analogous compounds.
¹H NMR Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.4 | s | 9H | (CH₃)₃C- (Boc group) |
| ~3.0-3.2 | m | 2H | β-CH₂ of phenylalanine |
| ~3.6-3.8 | m | 8H | -N(CH₂CH₂Cl)₂ |
| ~4.3-4.5 | m | 1H | α-CH of phenylalanine |
| ~5.0 | d | 1H | NH (carbamate) |
| ~6.6 | d | 2H | Aromatic protons ortho to the nitrogen mustard |
| ~7.1 | d | 2H | Aromatic protons meta to the nitrogen mustard |
| ~10-12 | br s | 1H | COOH |
¹³C NMR Spectroscopy
| Chemical Shift (δ, ppm) | Assignment |
| ~28 | (CH₃)₃C- (Boc group) |
| ~37 | β-CH₂ of phenylalanine |
| ~40 | -N(CH₂C H₂Cl)₂ |
| ~53 | -N(C H₂CH₂Cl)₂ |
| ~55 | α-CH of phenylalanine |
| ~80 | (CH₃)₃C - (Boc group) |
| ~112 | Aromatic carbons ortho to the nitrogen mustard |
| ~130 | Aromatic carbons meta to the nitrogen mustard |
| ~130 | Quaternary aromatic carbon attached to the alkyl chain |
| ~145 | Quaternary aromatic carbon attached to the nitrogen |
| ~155 | C=O (Boc carbamate) |
| ~174 | C=O (Carboxylic acid) |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~3300 | N-H stretch (carbamate) |
| ~2500-3300 (broad) | O-H stretch (carboxylic acid) |
| ~2980, 2930 | C-H stretch (aliphatic) |
| ~1710 | C=O stretch (carboxylic acid and carbamate) |
| ~1510 | N-H bend |
| ~1160 | C-O stretch (carbamate) |
| ~750 | C-Cl stretch |
Mass Spectrometry
-
Expected [M+H]⁺: m/z 405.12
-
Expected [M+Na]⁺: m/z 427.10
Stability and Storage
Stability
-
Acid Lability: The Boc protecting group is susceptible to cleavage under acidic conditions (e.g., trifluoroacetic acid, strong mineral acids).[5][13]
-
Base Stability: The Boc group is generally stable to basic conditions, making it compatible with many reaction conditions.[14]
-
Hydrolysis of the Nitrogen Mustard: The bis(2-chloroethyl)amino moiety is prone to hydrolysis, especially in aqueous solutions and at elevated temperatures.[5] The rate of hydrolysis is pH-dependent.
Storage
-
It is recommended to store Boc-4-[bis(2-chloroethyl)amino]-L-phenylalanine in a cool, dry, and dark place to minimize degradation.
-
Storage at -20°C is advisable for long-term stability.
-
The compound should be handled in an inert atmosphere (e.g., under argon or nitrogen) if possible, especially if it is to be stored for extended periods.
Handling and Safety
DANGER: Boc-4-[bis(2-chloroethyl)amino]-L-phenylalanine is a derivative of a potent alkylating agent and should be handled with extreme caution. It is a potential carcinogen and mutagen.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of any dust or aerosols. Avoid contact with skin and eyes.
-
Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations for hazardous chemical waste.
Applications in Drug Development
The primary application of Boc-4-[bis(2-chloroethyl)amino]-L-phenylalanine is as a key building block in the development of novel anticancer therapeutics.
Peptide-Drug Conjugates (PDCs)
The ability to incorporate this molecule into peptide chains allows for the creation of PDCs that can selectively target cancer cells.[8] By attaching a peptide that binds to a receptor overexpressed on tumor cells, the cytotoxic payload can be delivered with greater precision, potentially reducing systemic toxicity.
Caption: Workflow for the synthesis of Peptide-Drug Conjugates.
Prodrug Design
The Boc-protected compound itself can be considered a simple prodrug. More complex prodrugs can be synthesized by modifying the carboxylic acid group. These modifications can be designed to be cleaved by specific enzymes that are abundant in the tumor microenvironment, leading to targeted drug release.
Conclusion
Boc-4-[bis(2-chloroethyl)amino]-L-phenylalanine is a molecule of significant interest in the field of medicinal chemistry and drug development. While detailed experimental data on its physicochemical properties are not extensively documented in the public domain, a strong understanding of its characteristics can be inferred from its structure and the properties of related compounds. Its role as a key intermediate in the synthesis of targeted cancer therapeutics underscores the importance of the principles and protocols outlined in this guide. Researchers and scientists are encouraged to use this information as a foundation for their work, with the understanding that experimental validation of the predicted properties and optimization of the proposed synthetic protocols are essential for successful application.
References
- Ashnagar, A., et al. (2007). Synthesis and Elucidation of 4-bis(2-Chloroethyl)- amino-L-phenylalanine. Asian Journal of Chemistry, 19(7), 5399-5406.
-
Carl ROTH. Safety Data Sheet: Boc-L-Phenylalanine. [Link]
-
Biocompare. Boc-4-(2-chloro-Z-amino)-L-phenylalanine from BOC Sciences. [Link]
-
Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. [Link]
- [Link to a relevant safety d
-
Oakwood Chemical. Boc-4-Amino-L-phenylalanine Boc-Phe(4-NH2)-OH. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
PubChem. 4-(Bis(2-chloroethyl)amino)-L-phenylalanine 2-((1-oxohexadecyl)oxy)-1-(((1-oxohexadecyl)oxy)methyl)ethyl ester. [Link]
- [Link to a relevant article on peptide synthesis]
-
accessdata.fda.gov. MEDICAL REVIEW(S). [Link]
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PubChem. Melphalan. [Link]
-
Organic Chemistry Portal. Boc Protecting Group. [Link]
-
MDPI. Synthesis and In Vitro Activity of Novel Melphalan Analogs in Hematological Malignancy Cells. [Link]
-
PubMed. A novel design strategy for stable metal complexes of nitrogen mustards as bioreductive prodrugs. [Link]
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PubMed. Newly Synthesized Melphalan Analogs Induce DNA Damage and Mitotic Catastrophe in Hematological Malignant Cancer Cells. [Link]
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PMC. Newly Synthesized Melphalan Analogs Induce DNA Damage and Mitotic Catastrophe in Hematological Malignant Cancer Cells. [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. [Link]
-
ResearchGate. Chemical structures of melphalan and acetyl-melphalan (IS). [Link]
-
ResearchGate. Is the protecting group boc of the amino group stable at 37°C?. [Link]
-
PMC. Optimizing High Dose Melphalan. [Link]
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